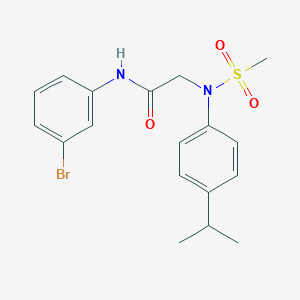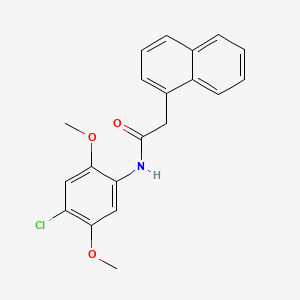
N~1~-(3-bromophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1-(3-bromophenyl)-N2-(4-isopropylphenyl)-N2-(methylsulfonyl)glycinamide, also known as BIP-2, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of ADP-ribosylation factor 6 (ARF6), a small GTPase that plays a key role in regulating membrane trafficking, actin cytoskeleton organization, and cell migration. BIP-2 has been shown to have a wide range of biochemical and physiological effects, making it an important tool for studying the role of ARF6 in various cellular processes.
Mecanismo De Acción
N~1~-(3-bromophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide acts as a competitive inhibitor of ARF6 by binding to its active site and preventing the exchange of GDP for GTP, which is necessary for ARF6 activation. This results in the inhibition of ARF6-mediated membrane trafficking and actin cytoskeleton organization, as well as the inhibition of cell migration.
Biochemical and Physiological Effects:
N~1~-(3-bromophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit ARF6-mediated membrane trafficking, actin cytoskeleton organization, and cell migration in various cell types. It has also been shown to inhibit insulin secretion in pancreatic beta cells and to inhibit cancer cell invasion and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N~1~-(3-bromophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its potency and selectivity for ARF6. This allows for specific inhibition of ARF6-mediated processes without affecting other cellular processes. However, one of the limitations of using N~1~-(3-bromophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide is its relatively short half-life, which requires frequent dosing in cell culture experiments.
Direcciones Futuras
There are several future directions for research involving N~1~-(3-bromophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide. One direction is to investigate the role of ARF6 in other cellular processes, such as autophagy and endocytosis. Another direction is to develop more potent and selective inhibitors of ARF6 that have longer half-lives and can be used in vivo. Additionally, N~1~-(3-bromophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide could be used in combination with other inhibitors or chemotherapeutic agents to enhance their efficacy in cancer treatment.
Métodos De Síntesis
The synthesis of N~1~-(3-bromophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide involves several steps, starting with the reaction of 3-bromobenzylamine with 4-isopropylbenzoyl chloride to form N-(3-bromophenyl)-4-isopropylbenzamide. This intermediate is then reacted with methylsulfonyl chloride in the presence of triethylamine to form N-(3-bromophenyl)-N2-(4-isopropylphenyl)-N2-(methylsulfonyl)benzamide. Finally, this compound is treated with glycine methyl ester hydrochloride and triethylamine to form N~1~-(3-bromophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide.
Aplicaciones Científicas De Investigación
N~1~-(3-bromophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide has been widely used in scientific research to study the role of ARF6 in various cellular processes. It has been shown to inhibit ARF6-mediated membrane trafficking, actin cytoskeleton organization, and cell migration in a dose-dependent manner. N~1~-(3-bromophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been used to investigate the role of ARF6 in cancer cell invasion and metastasis, as well as in the regulation of insulin secretion in pancreatic beta cells.
Propiedades
IUPAC Name |
N-(3-bromophenyl)-2-(N-methylsulfonyl-4-propan-2-ylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O3S/c1-13(2)14-7-9-17(10-8-14)21(25(3,23)24)12-18(22)20-16-6-4-5-15(19)11-16/h4-11,13H,12H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKCVHRDQCVDOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)Br)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B6038018.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(cyclopropylacetyl)prolinamide](/img/structure/B6038035.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B6038041.png)
![4-{5-[(methylthio)methyl]-2-furoyl}-2-(2-phenylethyl)morpholine](/img/structure/B6038042.png)
![1-(4-methoxyphenyl)-3-methyl-5-(3-methyl-1-propyl-1H-pyrazol-4-yl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6038049.png)

![N-[2-(1-azepanylcarbonyl)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B6038064.png)
![7-(3-methoxybenzyl)-2-[(5-methyl-2-thienyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6038074.png)
![2-(2-chlorophenyl)-8-[2-(4-morpholinyl)ethyl]pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6038079.png)
![2-[(4-fluorophenyl)amino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6038088.png)
![2-[4-(4-chloro-3-fluorobenzoyl)-2-morpholinyl]-N,N-dimethylethanamine](/img/structure/B6038106.png)
![1-(4-chlorophenyl)-2-[(4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio]ethanone](/img/structure/B6038114.png)
![[1-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-3-piperidinyl]methanol](/img/structure/B6038126.png)